Boc-dap(Z)-OH
Overview
Description
“Boc-dap(Z)-OH” is a chemical compound with the molecular formula C16H24N2O51. It is also known by other names such as “Boc-L-Dap(Z)-Ol”, “benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate”, and "SCHEMBL14497009"1. It is used for research and development purposes2.
Synthesis Analysis
The synthesis of “Boc-dap(Z)-OH” involves several steps. One method involves the Baylis–Hillman reaction, which is a reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective double bond hydrogenation and hydrolysis of the ester function3. Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.
Molecular Structure Analysis
The molecular weight of “Boc-dap(Z)-OH” is 324.37 g/mol1. The IUPAC name is "benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate"1. The InChI is “InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1” and the InChIKey is "JQIQDJDXPRRWIN-ZDUSSCGKSA-N"1.
Chemical Reactions Analysis
“Boc-dap(Z)-OH” can be involved in various chemical reactions. For instance, it can be used in the synthesis of Monomethyl auristatin E, which is an inhibitor of tubulin polymerization5.
Physical And Chemical Properties Analysis
“Boc-dap(Z)-OH” has a molecular weight of 324.37 g/mol1. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 91. The exact mass is 324.16852187 g/mol and the monoisotopic mass is also 324.16852187 g/mol1. The topological polar surface area is 96.9 Ų1. The heavy atom count is 231.
Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids : A study by Rao et al. (2006) describes the synthesis of orthogonally protected amino acids like Boc-dap(Z)-OH starting from Fmoc-Asp/Glu. This process is significant in the development of protected amino acids for peptide synthesis (Rao, Tantry, & Babu, 2006).
Hydrothermal Synthesis in Material Science : Wei et al. (2017) explored the hydrothermal synthesis and structural characterization of a new hybrid zinc borate incorporating dap (1,3-diaminopropane). This research contributes to the field of inorganic-organic hybrid materials (Wei et al., 2017).
Anticancer Applications : Drąg-Zalesińska et al. (2015) investigated the anticancer role of newly synthesized betulin derivatives, including Boc-l-Dap(Boc)-OH. This study highlights the potential of these compounds in treating epidermoid carcinoma (Drąg-Zalesińska et al., 2015).
Photocatalytic Applications : Zhu et al. (2019) discussed the construction of a Bi2O2CO3/Bi4O5Br2 heterostructure, using BOC (Bi2O2CO3), for enhanced photocatalytic activity. This research is significant for environmental remediation and energy applications (Zhu et al., 2019).
Peptide Synthesis and Labeling : Shen et al. (2013) reported on the use of orthogonally protected Boc-dap in peptide synthesis and labeling with [(99m)Tc(OH2)3(CO)3]+, demonstrating its potential in developing radiopharmaceuticals (Shen et al., 2013).
Polymer-Albumin Conjugate for Drug Delivery : Dağ et al. (2015) synthesized a polymer-albumin conjugate using Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc) for the delivery of macromolecular platinum drugs, showcasing applications in targeted cancer therapy (Dağ et al., 2015).
Safety And Hazards
The safety data sheet for “Boc-dap(Z)-OL” suggests that it should be used only for research and development purposes and not for medicinal or household use2. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult2. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water2. If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes2.
Future Directions
The synthesis of “Boc-dap(Z)-OH” and its use in various chemical reactions, such as the synthesis of Monomethyl auristatin E, suggest that it has potential applications in various fields of research and industry45. However, more research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSMVGTLTVHLK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984255 | |
Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-dap(Z)-OH | |
CAS RN |
65710-57-8 | |
Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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